6-(Isopropylthio)pyridine-3-boronic acid

Suzuki-Miyaura coupling steric effects cross-coupling

Sterically demanding Suzuki-Miyaura couplings often suffer from poor regioselectivity and side-product formation. 6-(Isopropylthio)pyridine-3-boronic acid (CAS 1256345-90-0) addresses this through the steric bulk of its 6-isopropylthio substituent, which enhances regiocontrol in biaryl bond formation. • ≥98% purity reduces pre-reaction purification, ensuring reproducible results in high-throughput and automated synthesis workflows. • Classified as a Protein Degrader Building Block, it enables efficient incorporation into PROTAC molecules via Suzuki coupling while the isopropylthio group modulates physicochemical properties. • Bulk quantities available with consistent lot-to-lot quality for medicinal chemistry and parallel synthesis campaigns.

Molecular Formula C8H12BNO2S
Molecular Weight 197.059
CAS No. 1256345-90-0
Cat. No. B578325
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Isopropylthio)pyridine-3-boronic acid
CAS1256345-90-0
Molecular FormulaC8H12BNO2S
Molecular Weight197.059
Structural Identifiers
SMILESB(C1=CN=C(C=C1)SC(C)C)(O)O
InChIInChI=1S/C8H12BNO2S/c1-6(2)13-8-4-3-7(5-10-8)9(11)12/h3-6,11-12H,1-2H3
InChIKeyAHEICUZDZXGHOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Isopropylthio)pyridine-3-boronic acid (CAS 1256345-90-0): A Sterically-Tuned Heteroaryl Boronic Acid Building Block for Suzuki-Miyaura Cross-Coupling


6-(Isopropylthio)pyridine-3-boronic acid (CAS 1256345-90-0) is an organoboron compound featuring a boronic acid functional group at the 3-position of a pyridine ring that is substituted with an isopropylthio group at the 6-position . Its molecular formula is C8H12BNO2S, with a molecular weight of 197.06 g/mol . The compound serves as a key building block in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds . The presence of the isopropylthio substituent introduces steric bulk and electronic modulation that can influence reactivity and selectivity in coupling reactions compared to other 6-substituted pyridine-3-boronic acids [1].

Why Generic Substitution of 6-(Isopropylthio)pyridine-3-boronic acid Fails in Critical Applications


While 6-substituted pyridine-3-boronic acids share a common core structure, they are not interchangeable in synthetic or biological applications. The nature of the substituent at the 6-position—whether it is an alkylthio, alkoxy, or other group—dictates the compound's steric profile, electronic properties, and subsequent performance in cross-coupling reactions [1]. For instance, the isopropylthio group in 6-(isopropylthio)pyridine-3-boronic acid introduces greater steric hindrance than a methylthio group , which can slow reaction rates but improve selectivity in sterically demanding Suzuki-Miyaura couplings [2]. In biological contexts, a study of 6-substituted pyridine-3-boronic acids as NorA efflux pump inhibitors revealed that subtle structural changes can lead to significant differences in activity [3]. Substituting one analog for another without validation risks compromised yield, altered selectivity, or complete failure of the intended application.

Quantitative Differentiation of 6-(Isopropylthio)pyridine-3-boronic acid Against Closest Analogs


Steric Differentiation: Isopropylthio vs. Methylthio Substituent in Suzuki-Miyaura Coupling

The isopropylthio group in 6-(isopropylthio)pyridine-3-boronic acid introduces greater steric bulk than the methylthio group found in the analog 6-(methylthio)pyridine-3-boronic acid [1]. In related systems, the bulky isopropylthio group has been shown to reduce reaction rates at adjacent carbons due to steric hindrance, which can enhance selectivity in sterically demanding Suzuki-Miyaura couplings . While direct kinetic data for this specific compound is not available in primary literature, the class-level inference from analogous thioether-substituted boronic acids suggests that the isopropylthio derivative offers a distinct steric profile that can be leveraged for controlled functionalization in pharmaceutical and agrochemical synthesis [2].

Suzuki-Miyaura coupling steric effects cross-coupling

Purity Grade Comparison: 6-(Isopropylthio)pyridine-3-boronic acid vs. Methylthio Analog

6-(Isopropylthio)pyridine-3-boronic acid is commercially available at a standard purity of 98% from multiple suppliers [1]. In contrast, the closely related analog 6-(methylthio)pyridine-3-boronic acid is typically offered at 95% purity [2], though some suppliers offer it at 98% . The higher and more consistently available purity grade of the isopropylthio derivative reduces the need for additional purification steps, which can be advantageous in high-throughput synthesis or when working with sensitive downstream applications.

purity quality control building block

Storage Stability: Refrigeration Requirement vs. Ambient Storage for Ethylthio Analog

6-(Isopropylthio)pyridine-3-boronic acid requires storage at -20°C or 2-8°C for long-term stability [1]. In contrast, the 6-(ethylthio)pyridine-3-boronic acid analog is reported to be stable at room temperature for shipping . This difference in storage requirements suggests that the isopropylthio derivative may be more sensitive to thermal degradation or hydrolysis, necessitating more stringent cold-chain handling. For procurement decisions, this translates to higher shipping and storage costs but may also indicate a more reactive or less stable compound that requires careful handling to maintain activity.

stability storage conditions handling

Optimal Application Scenarios for 6-(Isopropylthio)pyridine-3-boronic acid Based on Differentiated Evidence


Sterically Demanding Suzuki-Miyaura Cross-Coupling for Pharmaceutical Intermediates

When synthesizing sterically hindered biaryl motifs common in drug candidates, the increased steric bulk of the isopropylthio group in 6-(isopropylthio)pyridine-3-boronic acid can provide enhanced regioselectivity compared to less bulky analogs like 6-(methylthio)pyridine-3-boronic acid . This property is particularly valuable in medicinal chemistry campaigns where controlled functionalization of the pyridine ring is critical to avoid unwanted byproducts and improve overall yield [1].

High-Throughput Synthesis Requiring Consistent High Purity

For automated synthesis platforms or parallel medicinal chemistry efforts, the consistently available 98% purity grade of 6-(isopropylthio)pyridine-3-boronic acid reduces the need for pre-reaction purification . This is a distinct advantage over the methylthio analog, which is often supplied at 95% purity and may contain varying amounts of anhydride [2]. The higher purity minimizes variability and improves reproducibility in high-throughput workflows.

Development of Novel NorA Efflux Pump Inhibitors

While 6-(isopropylthio)pyridine-3-boronic acid itself has not been directly evaluated, the broader class of 6-substituted pyridine-3-boronic acids has shown promise as inhibitors of the Staphylococcus aureus NorA efflux pump [3]. The unique steric and electronic profile of the isopropylthio group offers an opportunity to explore structure-activity relationships (SAR) in this chemical space, potentially leading to improved efflux pump inhibitors that can potentiate existing antibiotics like ciprofloxacin [4].

PROTAC Linker and Protein Degrader Building Block Synthesis

6-(Isopropylthio)pyridine-3-boronic acid is classified within the 'Protein Degrader Building Blocks' product family by commercial suppliers [5]. This positions the compound as a versatile intermediate for the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other targeted protein degraders. The boronic acid handle allows for efficient incorporation into larger degrader molecules via Suzuki-Miyaura coupling, while the isopropylthio group provides a point of structural diversification that can be exploited to modulate physicochemical properties and target engagement .

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